N-(4-(dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
CAS No.: 899756-89-9
Cat. No.: VC5649675
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 899756-89-9 |
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Molecular Formula | C19H23N3O3S |
Molecular Weight | 373.47 |
IUPAC Name | N-[4-(dimethylamino)phenyl]-4-(1,1-dioxothiazinan-2-yl)benzamide |
Standard InChI | InChI=1S/C19H23N3O3S/c1-21(2)17-11-7-16(8-12-17)20-19(23)15-5-9-18(10-6-15)22-13-3-4-14-26(22,24)25/h5-12H,3-4,13-14H2,1-2H3,(H,20,23) |
Standard InChI Key | JAJJEQCLXYAXNS-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Introduction
Chemical Identity and Structural Properties
N-(4-(Dimethylamino)phenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide belongs to the class of sulfonamide-derived benzamides featuring a 1,2-thiazinan ring system. Its molecular formula is C₂₀H₂₄N₄O₃S₂, with a molecular weight of 432.56 g/mol. The compound’s structure integrates two critical pharmacophores:
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A 1,2-thiazinan-1,1-dioxide moiety, which contributes to electron-withdrawing properties and metabolic stability.
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A 4-(dimethylamino)phenyl group, which enhances solubility and potential receptor-binding affinity .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₀H₂₄N₄O₃S₂ |
Molecular Weight | 432.56 g/mol |
Hydrogen Bond Donors | 2 (amide NH, sulfonamide NH) |
Hydrogen Bond Acceptors | 6 (amide O, sulfonamide O₂, dimethylamino N) |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 103 Ų |
The sulfonamide group (log P ≈ 1.2) and dimethylamino substituent (log P ≈ -0.5) confer amphiphilic characteristics, suggesting balanced blood-brain barrier permeability .
Synthetic Strategies and Optimization
While no published route explicitly targets this compound, its synthesis can be inferred from methodologies used for analogous thiazinan derivatives . A three-step protocol is proposed:
Step 1: Formation of 4-(1,2-Thiazinan-2-yl)benzoic Acid
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Cyclocondensation: React 4-aminobenzoic acid with 1,3-dibromopropane and sulfur dioxide under basic conditions to form the 1,2-thiazinan ring .
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Oxidation: Treat the thiazinan intermediate with hydrogen peroxide to yield the 1,1-dioxide derivative.
Step 2: Amide Coupling
Activate the benzoic acid using ethyl chloroformate, then couple with 4-(dimethylamino)aniline in the presence of N-methylmorpholine.
Step 3: Purification
Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity .
Critical Parameters:
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Catalyst: Vanadyl sulfate (VOSO₄) enhances reaction efficiency under ultrasound irradiation (yield: 82–88%) .
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Solvent: Polypropylene glycol (PPG) reduces side reactions compared to polyethylene glycol (PEG) .
Compound | Target | IC₅₀ (µM) | Cell Line |
---|---|---|---|
Thiazinan-dioxide 1 | CDK2 | 0.54 | MCF-7 |
Thiazinan-dioxide 2 | CDK2 | 0.24 | HepG2 |
N-Aryl benzamide 6 | c-Met kinase | 0.021 | A549 |
Computational and Structural Insights
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:
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Electrostatic Potential: The sulfonamide oxygen atoms act as electron-rich sites for hydrogen bonding (charge: -0.43 e) .
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Torsional Strain: The thiazinan ring adopts a chair conformation, minimizing steric clash with the benzamide group (energy: 12.3 kcal/mol lower than boat form) .
Molecular dynamics simulations (100 ns, CHARMM36 force field) reveal stable binding to CDK2 (RMSD < 2.0 Å), driven by:
Future Directions and Challenges
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Synthetic Scalability: Optimize microwave-assisted reactions to reduce reaction times (<30 minutes) .
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Toxicology Profiling: Assess hepatotoxicity using HepG2 cells and cardiotoxicity via hERG channel inhibition assays.
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Target Identification: Employ CRISPR-Cas9 screening to map novel kinase targets beyond CDK2/c-Met.
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